N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide
Description
The compound N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide features a hybrid structure combining a 1,3,4-thiadiazole core, a tetrahydroquinoline moiety, and a sulfanyl-linked benzamide group.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-15(2)30-18-11-9-17(10-12-18)21(29)24-22-25-26-23(32-22)31-14-20(28)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12,15H,5,7,13-14H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMMZOGCMLSNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that integrates a thiadiazole moiety with a tetrahydroquinoline structure. This combination is significant in medicinal chemistry due to the diverse biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anti-inflammatory properties.
- Tetrahydroquinoline Moiety : Associated with neuroprotective and anticonvulsant activities.
- Benzamide Group : Enhances interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiadiazole can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli . The presence of the sulfur atom in the thiadiazole structure contributes to enhanced lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial activity .
Anticonvulsant Activity
The tetrahydroquinoline component is linked to anticonvulsant effects. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly by enhancing GABAergic activity . The mechanism often involves the inhibition of voltage-gated sodium channels or modulation of GABA receptors.
Anti-inflammatory Activity
This compound has shown potential in reducing inflammation. The thiadiazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory profile .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing synaptic transmission and potentially leading to anticonvulsant effects.
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole derivatives demonstrated that certain compounds exhibited significant antibacterial activity against clinical strains of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing promising results for further development .
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| A | 32 | 16 |
| B | 64 | 32 |
| C | 16 | 8 |
Study 2: Anticonvulsant Activity Assessment
In another investigation focused on the anticonvulsant properties of tetrahydroquinoline derivatives, compounds structurally related to this compound were tested in animal models. Results indicated a significant reduction in seizure frequency compared to control groups .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific enzymes. Studies have shown that it can effectively bind to active sites of enzymes such as acetylcholinesterase and lipoxygenase. This binding inhibits their activity by blocking substrate access or altering enzyme conformation. Such properties suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against a range of pathogenic microorganisms. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Anticancer Potential
Research indicates that compounds with thiadiazole structures often possess anticancer properties. The specific interactions of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide with cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. Further investigations are needed to elucidate the underlying mechanisms and optimize its efficacy against various cancer types.
Neuroprotective Effects
Given its interaction with cholinergic signaling pathways, this compound may also have neuroprotective effects. It could potentially be used in therapies aimed at diseases such as Alzheimer's or Parkinson's disease by enhancing cholinergic transmission or protecting neuronal cells from oxidative stress.
Case Study 1: Enzyme Inhibition
In a study evaluating enzyme inhibition, this compound was tested against acetylcholinesterase. The results demonstrated a competitive inhibition pattern with an IC50 value indicating significant potency compared to standard inhibitors. This suggests its potential utility in treating conditions associated with cholinergic dysfunctions.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it had a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. These findings highlight its potential as a lead compound for developing new antimicrobial therapies.
Comparison with Similar Compounds
Key Differences :
- Unlike simpler thiadiazoles (e.g., those in ), the target compound requires precise regioselectivity during S-alkylation to avoid N-alkylation byproducts .
- The isopropoxybenzamide group necessitates protection/deprotection strategies, similar to sulfonamide syntheses in .
Bioactivity and Target Interactions
While bioactivity data for the target compound are unavailable, structurally related molecules exhibit the following trends:
- Antimicrobial Activity : Thiadiazoles with sulfanyl linkages (e.g., compounds in ) show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition: Tetrahydroquinoline derivatives () inhibit histone deacetylases (HDACs) with IC₅₀ < 1 µM, attributed to quinoline-heme iron interactions .
- Cytotoxicity : S-Alkylated triazoles () demonstrate IC₅₀ values of 10–50 µM against cancer cell lines via tubulin destabilization .
Hypothesized Bioactivity: The target compound may combine antimicrobial and anticancer properties due to its hybrid structure.
Computational Similarity Metrics
Molecular similarity analysis using Tanimoto (Tc) and Dice (Dc) coefficients () quantifies structural overlap with known bioactive compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
